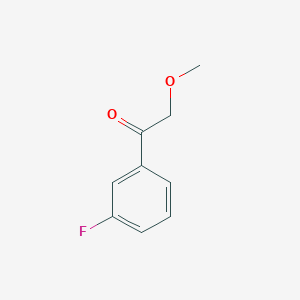
1-(3-Fluorophenyl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-フルオロフェニル)-2-メトキシエタノンは、フェニル環に結合したフッ素原子と、エタノン構造に結合したメトキシ基の存在を特徴とする有機化合物です。
準備方法
合成経路と反応条件: 1-(3-フルオロフェニル)-2-メトキシエタノンは、いくつかの方法で合成することができます。一般的な方法の1つは、触媒の存在下で3-フルオロベンズアルデヒドとメタノールを反応させて3-フルオロベンジルアルコールを生成することです。この中間体はその後、3-フルオロベンズアルデヒドに酸化され、アセチルクロリドとのフリーデル・クラフツアシル化反応を経て、1-(3-フルオロフェニル)-2-メトキシエタノンが得られます。
工業生産方法: 1-(3-フルオロフェニル)-2-メトキシエタノンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。このプロセスには、連続式反応器や高度な精製技術が含まれる場合があり、目的の製品品質を達成します。
化学反応の分析
反応の種類: 1-(3-フルオロフェニル)-2-メトキシエタノンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するように酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: フェニル環のフッ素原子は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬は、置換反応を促進することができます。
主要な生成物:
酸化: カルボン酸またはケトン。
還元: アルコール。
置換: 様々な置換フェニル誘導体。
科学研究への応用
1-(3-フルオロフェニル)-2-メトキシエタノンは、いくつかの科学研究に用いられています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用されます。
産業: この化合物は、特殊化学品や材料の生産に使用されます。
科学的研究の応用
1-(3-Fluorophenyl)-2-methoxyethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
1-(3-フルオロフェニル)-2-メトキシエタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フッ素原子は、化合物の生物膜への浸透能力を高め、標的部位に効率的に到達できるようにします。メトキシ基は、水素結合やその他の相互作用に関与し、化合物の全体的な活性を高めることができます。
類似化合物:
1-(3-フルオロフェニル)-2-メトキシエタノール: 類似の構造ですが、ケトンではなくアルコール基を持っています。
1-(3-フルオロフェニル)-2-メトキシプロパン: 類似の構造ですが、エタノンではなくプロパン鎖を持っています。
独自性: 1-(3-フルオロフェニル)-2-メトキシエタノンは、フッ素原子とメトキシ基の両方が存在することによって、独特の化学的および生物学的特性を有しています。これらの官能基の組み合わせにより、分子標的との特異的な相互作用が可能になり、様々な研究および産業用途において価値のある化合物となっています。
類似化合物との比較
1-(3-Fluorophenyl)-2-methoxyethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Fluorophenyl)-2-methoxypropane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness: 1-(3-Fluorophenyl)-2-methoxyethanone is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-2-methoxyethanone |
InChI |
InChI=1S/C9H9FO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChIキー |
VFCDNAHOSXYCBH-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



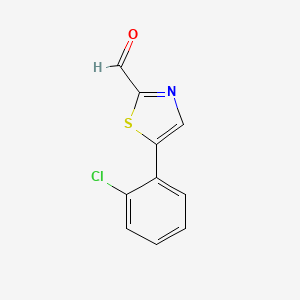
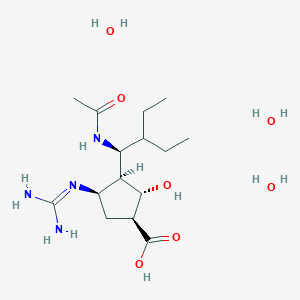

![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)

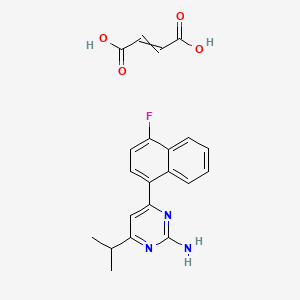


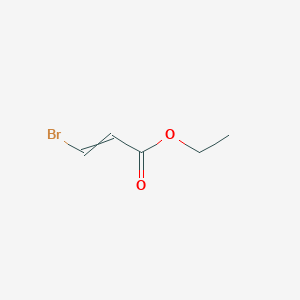
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)

